4-(4-bromophenoxymethyl)aniline
Description
4-(4-Bromophenoxymethyl)aniline is an aromatic amine derivative characterized by a bromophenoxymethyl substituent attached to the aniline ring. The bromine atom at the para position of the phenoxy group introduces steric bulk and electron-withdrawing effects, influencing its chemical reactivity and physical properties. This compound is structurally analogous to ligands used in coordination chemistry and intermediates in pharmaceutical synthesis, where its bromine substituent enhances stability and modulates electronic interactions .
Properties
IUPAC Name |
4-[(4-bromophenoxy)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOYHNFVIWDOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenoxymethyl)aniline typically involves the reaction of 4-bromoaniline with 4-bromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mechanism involves the nucleophilic substitution of the bromine atom on the phenol by the aniline group, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenoxymethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-(4-bromophenoxymethyl)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-bromophenoxymethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved include enzyme inhibition and receptor activation, depending on the specific application .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 4-(4-bromophenoxymethyl)aniline with key analogs, highlighting substituent-driven variations in molecular weight, melting points, and electronic properties:
Key Observations :
- Bromine-containing derivatives (e.g., 4-bromo-2-(phenylmethyl)aniline) exhibit higher molecular weights compared to non-halogenated analogs due to bromine’s atomic mass .
Biological Activity
4-(4-bromophenoxymethyl)aniline, also known as Bromoaniline, is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 264.14 g/mol. Its structure features a bromophenyl group attached to a phenoxymethyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom may enhance its lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study exploring the structure-activity relationship (SAR) of aniline derivatives found that modifications in the phenyl ring could enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
| Compound | Antibacterial Activity (MIC in µg/mL) |
|---|---|
| This compound | 32 |
| Control Compound A | 64 |
| Control Compound B | 16 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer types while exhibiting minimal toxicity toward normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 20 |
| Normal Fibroblasts | >50 |
These results suggest that the compound may serve as a lead for developing anticancer agents.
Case Study 1: Antitumor Activity
A recent investigation focused on the antitumor potential of this compound in xenograft models. The study reported a significant reduction in tumor size when administered at a dosage of 25 mg/kg body weight over four weeks. Histological analysis revealed increased apoptosis in tumor tissues compared to control groups.
Case Study 2: Mechanistic Insights
Another study explored the mechanism by which this compound induces apoptosis in cancer cells. The findings indicated that the compound activates caspase pathways, leading to programmed cell death. This suggests potential applications in targeted cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the bromophenyl or phenoxymethyl moieties can significantly alter potency and selectivity. For instance, replacing bromine with other halogens has been shown to affect antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
